molecular formula C16H23NO B2396249 N-butyl-1-phenylcyclopentane-1-carboxamide CAS No. 354992-72-6

N-butyl-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2396249
CAS No.: 354992-72-6
M. Wt: 245.366
InChI Key: ZXLTUCQUMXDNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is characterized by a cyclopentane ring substituted with a phenyl group and a butyl group attached to the carboxamide functional group.

Scientific Research Applications

N-butyl-1-phenylcyclopentane-1-carboxamide has various applications in scientific research, including:

Safety and Hazards

N-butyl-1-phenylcyclopentane-1-carboxamide is for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with aniline derivatives under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-butyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide
  • Cyclopentanecarboxamide derivatives

Uniqueness

N-butyl-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, such as the combination of a cyclopentane ring with a phenyl group and a butyl group attached to the carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-butyl-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-3-13-17-15(18)16(11-7-8-12-16)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLTUCQUMXDNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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